Cas no 1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol)

3-(5-Chloro-2-pyridinyl)Benzenemethanol 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-2-pyridinyl)Benzenemethanol
- (3-(5-Chloropyridin-2-yl)phenyl)methanol
- 3-(5-Chloropyridin-2-yl)benzyl alcohol
- 3-(5-Chloro-2-pyridinyl)Benzenemethanol
-
- インチ: 1S/C12H10ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2
- InChIKey: DAQFEURCKSCJBE-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)C1=CC=CC(CO)=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- トポロジー分子極性表面積: 33.1
3-(5-Chloro-2-pyridinyl)Benzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4417913-0.1g |
[3-(5-chloropyridin-2-yl)phenyl]methanol |
1349715-47-4 | 95% | 0.1g |
$337.0 | 2023-05-26 | |
Enamine | EN300-4417913-0.05g |
[3-(5-chloropyridin-2-yl)phenyl]methanol |
1349715-47-4 | 95% | 0.05g |
$226.0 | 2023-05-26 | |
Aaron | AR01FDC7-250mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 250mg |
$687.00 | 2025-02-14 | |
1PlusChem | 1P01FD3V-2.5g |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 2.5g |
$2414.00 | 2023-12-22 | |
Aaron | AR01FDC7-500mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 500mg |
$1068.00 | 2025-02-14 | |
1PlusChem | 1P01FD3V-1g |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 1g |
$1262.00 | 2023-12-22 | |
A2B Chem LLC | AX95643-50mg |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 50mg |
$273.00 | 2024-04-20 | |
1PlusChem | 1P01FD3V-50mg |
3-(5-Chloropyridin-2-yl)benzyl alcohol |
1349715-47-4 | 95% | 50mg |
$332.00 | 2023-12-22 | |
A2B Chem LLC | AX95643-500mg |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 500mg |
$833.00 | 2024-04-20 | |
A2B Chem LLC | AX95643-2.5g |
(3-(5-Chloropyridin-2-yl)phenyl)methanol |
1349715-47-4 | 95% | 2.5g |
$2039.00 | 2024-04-20 |
3-(5-Chloro-2-pyridinyl)Benzenemethanol 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
3-(5-Chloro-2-pyridinyl)Benzenemethanolに関する追加情報
Comprehensive Overview of 3-(5-Chloro-2-pyridinyl)Benzenemethanol (CAS No. 1349715-47-4): Properties, Applications, and Industry Insights
3-(5-Chloro-2-pyridinyl)Benzenemethanol (CAS No. 1349715-47-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This chloropyridine derivative features a unique molecular structure combining a benzenemethanol moiety with a 5-chloro-2-pyridinyl group, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS registry number 1349715-47-4 ensures precise identification in global chemical databases, addressing growing concerns about compound traceability in supply chains.
Recent studies highlight the compound's role in developing next-generation crop protection agents, aligning with the agricultural industry's demand for environmentally friendly pesticides. The chloropyridine scaffold demonstrates remarkable binding affinity to insect nervous systems, while the hydroxymethyl group offers modification sites for enhanced biodegradability—a critical factor as regulators worldwide tighten eco-chemical regulations. Researchers are particularly interested in its potential for creating target-specific formulations that minimize non-target organism exposure.
In pharmaceutical applications, 3-(5-Chloro-2-pyridinyl)Benzenemethanol serves as a precursor for central nervous system (CNS) drugs. The structural similarity to known neuroactive compounds has spurred investigations into its utility for neurological disorder treatments, especially as the global prevalence of conditions like Parkinson's and Alzheimer's rises. The compound's logP value and hydrogen bonding capacity make it particularly valuable for designing molecules with optimal blood-brain barrier permeability—a hot topic in medicinal chemistry forums.
The synthesis of CAS 1349715-47-4 typically involves palladium-catalyzed cross-coupling reactions, with recent advancements focusing on green chemistry principles. Industry leaders are investing in continuous flow chemistry approaches to produce this intermediate, responding to market demands for sustainable manufacturing processes. Analytical characterization using HPLC-MS and NMR spectroscopy confirms the compound's high purity, essential for meeting stringent Good Manufacturing Practice (GMP) standards in end-use applications.
Market analysts note increasing patent activity surrounding pyridine-containing compounds, with 1349715-47-4 appearing in several intellectual property filings for novel enzyme inhibitors. This aligns with the pharmaceutical industry's shift toward precision medicine approaches. The compound's molecular weight (223.66 g/mol) and moderate polarity make it suitable for structure-activity relationship (SAR) studies, particularly in fragment-based drug discovery—a technique gaining traction in high-throughput screening programs.
Quality control protocols for 3-(5-Chloro-2-pyridinyl)Benzenemethanol emphasize residual solvent analysis and heavy metal testing, reflecting heightened industry focus on impurity profiling. Storage recommendations typically suggest argon-protected environments at controlled temperatures to maintain stability, addressing common questions about chemical shelf life from procurement specialists. The compound's crystalline form has been characterized by X-ray diffraction, providing valuable data for polymorph screening in formulation development.
Emerging applications in material science explore the compound's potential as a ligand precursor for organic electronic materials. Its conjugated system and electron-withdrawing chlorine atom show promise for developing charge transport layers in OLED devices—a connection that positions this chemical at the intersection of life sciences and advanced materials research. This dual applicability makes 1349715-47-4 particularly interesting for investors tracking converging technology trends.
Environmental fate studies indicate that 3-(5-Chloro-2-pyridinyl)Benzenemethanol undergoes photodegradation under simulated sunlight, with identified metabolites suggesting low bioaccumulation potential. These findings contribute to the compound's Environmental, Social, and Governance (ESG) profile, increasingly important in chemical procurement decisions. Researchers are developing QSAR models to predict its ecotoxicological parameters, responding to regulatory requirements for new chemical entities under frameworks like REACH.
The global market for pyridine derivatives is projected to grow at 6.2% CAGR through 2030, with 1349715-47-4 positioned as a niche growth driver in this segment. Custom synthesis providers report rising inquiries about scale-up capabilities for this compound, particularly from contract research organizations engaged in drug discovery pipelines. Analytical method development focuses on chiral separation techniques where applicable, as the industry moves toward enantiomerically pure intermediates.
Safety data sheets for 3-(5-Chloro-2-pyridinyl)Benzenemethanol recommend standard laboratory precautions, with particular attention to dust control during handling. The compound's thermal stability has been evaluated by differential scanning calorimetry, providing essential data for process safety assessments in industrial settings. These technical details address frequent queries from process chemists optimizing kilogram-scale syntheses for commercial production.
1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol) Related Products
- 941875-80-5(3-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(naphthalen-1-yl)methylurea)
- 1889905-02-5(2-1-(fluoromethyl)cyclobutylethan-1-amine)
- 868145-09-9(N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide)
- 1049469-47-7(N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide)
- 320419-91-8(1-(2,4-dichlorobenzyl)-N-(4,6-dimethoxy-2-pyrimidinyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 1806892-50-1(3-Bromo-5-(difluoromethyl)-2,4-diiodopyridine)
- 1805439-39-7(Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)
- 1270530-60-3(2-chloro-6-methyl-4-(pyrrolidin-2-yl)pyridine)
- 186343-38-4(1-(methylamino)-3-(morpholin-4-yl)propan-2-ol)
- 2137099-05-7((1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol)




